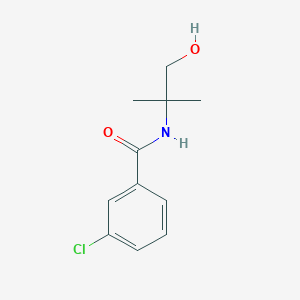

2-(azepan-1-yl)-4-methylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Azepan-1-yl)-4-methylpentanoic acid (Ampicillin) is a semi-synthetic penicillin antibiotic that has been used in the treatment of bacterial infections since the early 1960s. It is a member of the penicillin family of antibiotics, which are derived from the fungus Penicillium notatum. Ampicillin is effective against a wide spectrum of gram-positive and gram-negative bacteria, including Streptococcus, Staphylococcus, Enterococcus, Haemophilus, and Neisseria species. Ampicillin also has activity against some anaerobic bacteria.

Mecanismo De Acción

2-(azepan-1-yl)-4-methylpentanoic acid works by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located on the bacterial cell wall, which prevents the formation of new cell wall components. This leads to the weakening of the cell wall, which eventually leads to cell death.

Biochemical and Physiological Effects

This compound has a wide range of effects on bacterial physiology. It inhibits the synthesis of bacterial cell walls, which leads to cell death. It also inhibits the synthesis of bacterial enzymes involved in the synthesis of cell wall components and other metabolic processes. This compound also inhibits the production of toxins and other substances that can be harmful to the host.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(azepan-1-yl)-4-methylpentanoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and has a wide spectrum of activity against gram-positive and gram-negative bacteria. It is also relatively stable, with a shelf-life of several years. However, there are some limitations to the use of ampicillin in laboratory experiments. For example, it is not effective against some anaerobic bacteria, and it can be toxic to the host at high concentrations.

Direcciones Futuras

The future of ampicillin research is promising. There is potential for the development of new and improved formulations of ampicillin that are more effective against a wider range of bacteria. There is also potential for the development of new and improved delivery systems for ampicillin, such as nanotechnology-based delivery systems. Additionally, there is potential for the development of new and improved methods for the synthesis of ampicillin, as well as new and improved methods for its purification and analysis. Finally, there is potential for the development of new and improved methods for the detection and quantification of ampicillin in biological samples.

Métodos De Síntesis

2-(azepan-1-yl)-4-methylpentanoic acid is produced by the fermentation of a strain of Penicillium chrysogenum. The fermentation is carried out in a medium containing glucose, ammonium sulfate, and a source of nitrogen, such as yeast extract, peptone, or corn steep liquor. The fermentation is carried out at a temperature of about 30°C for about 48 hours. After fermentation, the broth is filtered to remove the mycelial cells and the remaining broth is concentrated and purified by chromatography. The purified product is then crystallized and dried to yield a white, crystalline powder.

Aplicaciones Científicas De Investigación

2-(azepan-1-yl)-4-methylpentanoic acid has been widely used in the laboratory for scientific research applications. It is used in the study of bacterial genetics, including the study of plasmids, transposons, and the expression of genes. This compound is also used in the study of bacterial metabolism, including the study of enzymes involved in the synthesis of cell wall components and other metabolic processes. This compound is also used in the study of bacterial physiology, including the study of the growth and development of bacteria and their response to environmental conditions.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(azepan-1-yl)-4-methylpentanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-methylpentanoic acid", "1-azepanamine", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of 4-methylpentanoic acid to its acid chloride using thionyl chloride in the presence of pyridine.", "Step 2: Reaction of acid chloride with 1-azepanamine in the presence of sodium bicarbonate to form the corresponding amide.", "Step 3: Hydrolysis of the amide using sodium hydroxide to yield the carboxylic acid.", "Step 4: Esterification of the carboxylic acid with methanol in the presence of sulfuric acid to form the corresponding methyl ester.", "Step 5: Conversion of the methyl ester to the acid using sodium hydroxide.", "Step 6: Formation of the hydrochloride salt of the acid using hydrochloric acid.", "Step 7: Extraction of the salt with diethyl ether.", "Step 8: Neutralization of the salt with sodium bicarbonate to yield the free acid.", "Step 9: Purification of the free acid by recrystallization from water to obtain the final product, 2-(azepan-1-yl)-4-methylpentanoic acid." ] } | |

Número CAS |

1218273-60-9 |

Fórmula molecular |

C12H23NO2 |

Peso molecular |

213.3 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.